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molecular formula C12H8N2O5S2 B8551701 1-[4-Nitro-5-(4-nitrophenylsulfanyl)-2-thienyl]ethanone

1-[4-Nitro-5-(4-nitrophenylsulfanyl)-2-thienyl]ethanone

Cat. No. B8551701
M. Wt: 324.3 g/mol
InChI Key: KJTWVWWEPNTKPK-UHFFFAOYSA-N
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Patent
US08680139B2

Procedure details

Anhydrous N,N-dimethylformide (5 mL) was degassed with nitrogen for 30 minutes then sodium hydride (60% dispersion in mineral oil, 0.11 g, 2.75 mmol) was added. 4-Nitrobenzenethiol (0.38 g, 2.43 mmol) was added in portions at ambient temperature and the resulting mixture was stirred at ambient temperature under nitrogen for 20 minutes. Then 1-(5-chloro-4-nitro-2-thienyl)ethanone (0.5 g, 2.43 mmol) was added and the reaction mixture was stirred at ambient temperature overnight under nitrogen. The reaction mixture was diluted with water (40 mL) and stirred for 30 minutes. The precipitated solid was collected by filtration and washed with water (2×4 mL). The crude solid was recrystallised from acetonitrile (12 mL) to afford the title compound as a brown solid (0.302 g, 38% yield). 1H NMR (300 MHz, CDCl3) δ: 8.38 (2H, d, J=8.85 Hz), 8.09 (1H, s), 7.89 (2H, d, J=8.85 Hz), 2.50 (3H, s).
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Yield
38%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[N+:3]([C:6]1[CH:11]=[CH:10][C:9]([SH:12])=[CH:8][CH:7]=1)([O-:5])=[O:4].Cl[C:14]1[S:18][C:17]([C:19](=[O:21])[CH3:20])=[CH:16][C:15]=1[N+:22]([O-:24])=[O:23]>O>[N+:22]([C:15]1[CH:16]=[C:17]([C:19](=[O:21])[CH3:20])[S:18][C:14]=1[S:12][C:9]1[CH:10]=[CH:11][C:6]([N+:3]([O-:5])=[O:4])=[CH:7][CH:8]=1)([O-:24])=[O:23] |f:0.1|

Inputs

Step One
Name
Quantity
0.11 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0.38 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1=C(C=C(S1)C(C)=O)[N+](=O)[O-]
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at ambient temperature under nitrogen for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Anhydrous N,N-dimethylformide (5 mL) was degassed with nitrogen for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at ambient temperature overnight under nitrogen
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with water (2×4 mL)
CUSTOM
Type
CUSTOM
Details
The crude solid was recrystallised from acetonitrile (12 mL)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(SC1SC1=CC=C(C=C1)[N+](=O)[O-])C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.302 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 38.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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